propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0698521
InChI: InChI=1S/C16H17N3O3S/c1-2-8-22-16(21)13-10-4-3-5-12(10)23-15(13)19-14(20)11-9-17-6-7-18-11/h6-7,9H,2-5,8H2,1H3,(H,19,20)
SMILES: CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC=CN=C3
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol

propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC0698521

Molecular Formula: C16H17N3O3S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -

Specification

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
IUPAC Name propyl 2-(pyrazine-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C16H17N3O3S/c1-2-8-22-16(21)13-10-4-3-5-12(10)23-15(13)19-14(20)11-9-17-6-7-18-11/h6-7,9H,2-5,8H2,1H3,(H,19,20)
Standard InChI Key GRWFXUNZRQFWOO-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC=CN=C3
Canonical SMILES CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC=CN=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator